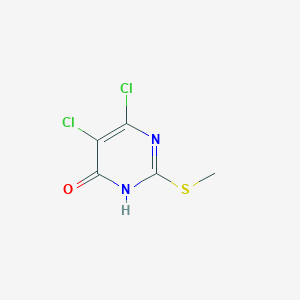

5,6-Dichloro-2-(methylthio)pyrimidin-4-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H4Cl2N2OS |

|---|---|

Molecular Weight |

211.07 g/mol |

IUPAC Name |

4,5-dichloro-2-methylsulfanyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C5H4Cl2N2OS/c1-11-5-8-3(7)2(6)4(10)9-5/h1H3,(H,8,9,10) |

InChI Key |

HVPMPUULCJJKIY-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=NC(=C(C(=O)N1)Cl)Cl |

Origin of Product |

United States |

Advanced Chemical Reactivity and Transformation Studies of 5,6 Dichloro 2 Methylthio Pyrimidin 4 Ol

Nucleophilic Aromatic Substitution Reactions of Halogen and Sulfur Centers in Pyrimidine (B1678525) Ring

The pyrimidine ring, being electron-deficient, is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is particularly pronounced in 5,6-Dichloro-2-(methylthio)pyrimidin-4-ol due to the presence of multiple electrophilic centers: the chlorinated carbons C-5 and C-6, and the carbon C-2 bearing the methylthio group.

Preferential Displacement of Chloro Substituents at C-5 and C-6 Positions

The two chlorine atoms at the C-5 and C-6 positions are excellent leaving groups and primary sites for nucleophilic attack. The regioselectivity of these reactions is a subject of considerable interest. In closely related systems like 4,6-dichloro-2-(methylthio)pyrimidine (B19916), studies have shown that mono-substitution can be achieved under controlled conditions. For instance, treatment with sodium ethoxide at room temperature leads to the exclusive displacement of a single chlorine atom. mdpi.com The position of substitution (C-5 vs. C-6) in the target molecule would be influenced by the electronic effects of the hydroxyl and methylthio groups, as well as the nature of the incoming nucleophile. Research on 5-bromo-2,4-dichloro-6-methylpyrimidine (B181392) has demonstrated a clear preference for the displacement of the C-4 chlorine over the C-2 chlorine by ammonia, highlighting the subtle electronic factors that govern regioselectivity in polysubstituted pyrimidines. arabjchem.org

Reactivity of the Methylthio Group towards Nucleophiles

While the chloro groups are generally more labile, the methylthio (-SMe) group at the C-2 position can also be displaced by potent nucleophiles, especially under more forcing conditions. Studies on analogous compounds, such as ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, have shown that while many nucleophiles react at the C-4 chloro position, strong nucleophiles like the cyanide ion or an excess of sodium methoxide (B1231860) can displace the methylthio group. rsc.org This dual reactivity allows for sequential, selective functionalization of the pyrimidine core, making the molecule a versatile synthetic intermediate.

Mechanistic Insights into Regioselectivity and Chemoselectivity

The selectivity observed in nucleophilic substitution reactions on this pyrimidine scaffold is governed by a combination of steric and electronic factors, as well as reaction conditions. The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination pathway via a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov However, recent studies suggest that many SNAr reactions, particularly on heterocycles with good leaving groups, may proceed through a concerted (cSNAr) mechanism where the Meisenheimer structure represents a transition state rather than a true intermediate. nih.govchemrxiv.org

Chemoselectivity—the preference for one functional group over another—is highly dependent on the nucleophile and reaction conditions. For example, in the related 4,6-dichloro-2-(methylsulfonyl)pyrimidine, anilines and secondary amines selectively displace a chlorine atom, whereas primary aliphatic amines preferentially displace the methylsulfonyl group. researchgate.net A similar interplay of factors would dictate the reaction outcome for this compound. The choice of base, solvent, and temperature can be finely tuned to direct the nucleophilic attack to either the C-5/C-6 chloro positions or the C-2 methylthio position. researchgate.net

| Starting Material | Nucleophile/Reagents | Position of Substitution | Displaced Group | Product | Reference |

|---|---|---|---|---|---|

| 4,6-dichloro-2-(methylthio)pyrimidine | EtONa in EtOH | C-4 or C-6 | -Cl | 4-chloro-6-ethoxy-2-(methylthio)pyrimidine | mdpi.com |

| 5-bromo-2,4-dichloro-6-methylpyrimidine | Ammonia | C-4 | -Cl | 5-bromo-2-chloro-6-methylpyrimidin-4-amine | arabjchem.org |

| ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | NaCN in DMSO | C-2 | -SMe | ethyl 4-chloro-2-cyanopyrimidine-5-carboxylate (intermediate) | rsc.org |

| 4,6-dichloro-2-(methylsulfonyl)pyrimidine | Primary aliphatic amines | C-2 | -SO2Me | 2-alkylamino-4,6-dichloropyrimidine | researchgate.net |

| 4,6-dichloro-2-(methylsulfonyl)pyrimidine | Anilines | C-4 | -Cl | 4-anilino-6-chloro-2-(methylsulfonyl)pyrimidine | researchgate.net |

Electrophilic Aromatic Substitution Reactions on the Pyrimidine Core of this compound

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic nature makes it generally unreactive towards electrophilic aromatic substitution. The presence of electron-withdrawing chloro substituents further deactivates the ring. Consequently, functionalization of the pyrimidine core via electrophilic attack is challenging.

Attempts to introduce substituents at the C-5 position of similar pyrimidine systems have proven difficult. For example, efforts to chlorinate the C-5 position of 4,6-dichloro-2-(methylthio)pyrimidine using electrophilic chlorinating agents like N-chlorosuccinimide (NCS) or phosphorus pentachloride (PCl5) were unsuccessful. mdpi.com Even after increasing the electron density of the ring by substituting a chlorine with an electron-donating ethoxy group, the subsequent C-5 chlorination still failed. mdpi.com These findings suggest that direct electrophilic functionalization of the C-5 position on this compound would likely require harsh conditions or alternative synthetic strategies, such as metalation followed by quenching with an electrophile.

Redox Chemistry and Functional Group Interconversions of the Methylthio and Hydroxyl Moieties

The methylthio and hydroxyl groups of this compound offer additional avenues for chemical modification through redox reactions and functional group interconversions (FGI). imperial.ac.uk

The sulfur atom of the methylthio group is susceptible to oxidation. It can be selectively oxidized to the corresponding methylsulfinyl (-S(O)Me) and further to the methylsulfonyl (-SO2Me) group. These oxidized derivatives can exhibit altered reactivity; for instance, the methylsulfonyl group is an excellent leaving group in SNAr reactions, often showing different displacement selectivity compared to the chloro or methylthio groups. researchgate.net

The hydroxyl group at C-4 exists in tautomeric equilibrium with its keto form (pyrimidin-4-one). This moiety can undergo a variety of transformations typical of alcohols or amides. It can be converted into a better leaving group, such as a tosylate or triflate, to facilitate subsequent nucleophilic displacement. vanderbilt.edu Alternatively, it can be converted to a chlorine atom using reagents like phosphorus oxychloride (POCl3), transforming the molecule into a trichloropyrimidine derivative and opening up further possibilities for sequential substitution reactions.

Annulation and Ring-Fusion Reactions Utilizing this compound as a Building Block

The multiple reactive sites on this compound make it an ideal precursor for the synthesis of fused heterocyclic systems, which are prominent scaffolds in medicinal chemistry. researchgate.net Annulation reactions typically involve the introduction of a substituent with a second reactive functional group, which then undergoes an intramolecular cyclization to form a new ring.

The general strategy involves the initial displacement of one or both chloro substituents by a bifunctional nucleophile.

Pyrrolo-fused systems : Reaction with an amino acid ester or a related species could lead to the formation of a pyrrolo[2,3-d]pyrimidine core. nih.gov For instance, substitution with an α-amino ketone followed by intramolecular condensation could yield the fused pyrrole (B145914) ring. nih.gov

Oxazolo-fused systems : The synthesis of oxazolo[5,4-d]pyrimidines can be achieved by constructing the oxazole (B20620) ring onto the pyrimidine core. mdpi.comnih.gov This could involve, for example, displacement of a chloro group with an aminophenol, followed by cyclization.

Thieno-fused systems : Thieno[2,3-d]pyrimidines are commonly synthesized from functionalized thiophenes or pyrimidines. nih.govnih.gov Using this compound, one could envision a pathway where the chloro groups are displaced by a sulfur-containing nucleophile that subsequently undergoes cyclization, or by building the thiophene (B33073) ring onto the pyrimidine scaffold through multi-step sequences. clockss.orgscielo.br

The specific reaction pathways and resulting fused systems would depend on the chosen nucleophile and the regioselectivity of the initial substitution step.

| Fused System | General Precursor Type | Key Reaction Type | Reference |

|---|---|---|---|

| Pyrrolo[2,3-d]pyrimidine | 4-Chloropyrrolopyrimidine | Nucleophilic substitution with hydrazine | nih.gov |

| Oxazolo[5,4-d]pyrimidine | Functionalized oxazole | Pyrimidine ring formation | mdpi.com |

| Thieno[2,3-d]pyrimidine | 2-Amino-3-carboethoxy-thiophene | Reaction with isothiocyanates and cyclization | nih.gov |

| Thieno[2,3-d]pyrimidine | 4-Mercaptopyrimidine | Alkylation and ring closure | clockss.org |

Structural Modification and Derivative Synthesis from 5,6 Dichloro 2 Methylthio Pyrimidin 4 Ol

Rational Design Principles for Generating Novel Pyrimidine (B1678525) Analogues

The rational design of new pyrimidine analogues from scaffolds like 5,6-dichloro-2-(methylthio)pyrimidin-4-ol is a targeted approach aimed at optimizing molecular properties for specific applications. In drug discovery, for instance, this process is heavily guided by the structure of a biological target, such as an enzyme or receptor.

A key principle is structure-based drug design , where knowledge of the target's three-dimensional structure allows for the design of molecules that can fit precisely into a binding site and modulate its activity. For example, in the development of kinase inhibitors, pyrimidine derivatives are often designed to mimic the adenine (B156593) moiety of ATP, competing for the enzyme's binding pocket. Based on this principle, derivatives of dichloropyrimidines have been designed as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase, particularly for treating non-small cell lung cancer by targeting specific mutations like T790M/L858R. nih.gov

Another design principle involves creating a focused chemical library around a core scaffold. By systematically altering the substituents at the chloro and methylthio positions, chemists can generate a diverse set of analogues. This diversity allows for the exploration of the structure-activity relationship (SAR), revealing how specific chemical changes influence biological activity or material properties. nih.gov For instance, replacing the chloro groups with various amines, alkoxy groups, or carbon-linked fragments can profoundly alter a molecule's polarity, solubility, and ability to form hydrogen bonds, thereby fine-tuning its interaction with biological targets.

Synthetic Methodologies for Derivatives of this compound as Pyrimidine Scaffolds

The functional group array of this compound makes it an ideal starting material for building more complex molecular architectures.

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. nih.gov This approach offers significant advantages in terms of atom economy, step economy, and the rapid generation of molecular diversity. nih.gov

While specific MCRs starting directly from this compound are not extensively documented, pyrimidine-based building blocks are frequently used in such reactions. For example, aminopyrimidines can react with aldehydes and active methylene (B1212753) compounds in MCRs to construct fused heterocyclic systems like pyrido[2,3-d]pyrimidines. nih.gov The mechanism of these reactions typically involves a sequence of transformations, such as Knoevenagel condensation, Michael addition, and intramolecular cyclization, all occurring in one pot. nih.gov The this compound scaffold, after suitable modification (e.g., conversion of a chloro group to an amino group), could serve as a key building block in similar MCR strategies to create complex, polycyclic structures.

The two chlorine atoms and the methylthio group on the pyrimidine ring are primary sites for chemical modification, allowing for extensive diversification of the core structure.

Nucleophilic Aromatic Substitution (SNAr) at the Chloro Positions: The chlorine atoms on the electron-deficient pyrimidine ring are susceptible to nucleophilic aromatic substitution. The reactivity of the C4/C6 positions in related dichloropyrimidines allows for selective or sequential displacement by a wide range of nucleophiles. researchgate.netevitachem.com This differential reactivity enables controlled synthesis of mono- or di-substituted products. For instance, reacting 4,6-dichloro-2-(methylthio)pyrimidine (B19916) with one equivalent of a nucleophile like sodium methoxide (B1231860) often leads to the selective replacement of one chlorine atom. researchgate.net

Common nucleophiles used for this purpose include:

Alkoxides and Phenoxides: To introduce ether linkages.

Amines: To generate aminopyrimidine derivatives.

Thiols: To create thioether linkages.

The following table summarizes representative SNAr reactions on the related 4,6-dichloro-2-(methylthio)pyrimidine scaffold, illustrating the principles applicable to its 5,6-dichloro isomer.

| Nucleophile | Reagent/Conditions | Position(s) Substituted | Product | Yield (%) | Reference |

| Benzyloxide | Benzyl alcohol, NaH | C4, C6 | 4,6-Bis(benzyloxy)-2-(methylthio)pyrimidine | 86 | researchgate.net |

| Methoxide | NaOMe, MeOH | C4 | 4-Chloro-6-methoxy-2-(methylthio)pyrimidine | - | researchgate.net |

| Methoxide | NaOMe, MeOH (excess) | C4, C6 | 4,6-Dimethoxy-2-(methylthio)pyrimidine | - | researchgate.net |

Modification of the Methylthio Group: The 2-(methylthio) group can also be transformed. A common strategy involves oxidation of the sulfide (B99878) to a sulfone. This conversion turns the methylthio group into a good leaving group (methylsulfonyl), which can then be displaced by other nucleophiles, such as cyanide, to introduce a carbon-based substituent at the C2 position. researchgate.net This two-step process significantly expands the range of possible derivatives.

Structure-Reactivity Relationships of this compound Derivatives

The chemical reactivity of derivatives is intrinsically linked to their structure, particularly the electronic and steric properties of their substituents.

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is further intensified by the electron-withdrawing effects of the two chlorine atoms, making the carbon atoms of the ring (especially C4 and C6) highly electrophilic and thus prone to nucleophilic attack.

Steric Effects: The size of the nucleophile and the substituents already present on the ring can influence the rate and regioselectivity of substitution reactions. A bulky nucleophile may react more slowly or may preferentially attack the less sterically hindered position if the two chloro groups are in an asymmetric environment.

Crystallographic studies of the related compound, 4,6-dichloro-2-(methylthio)pyrimidine, show that the molecule is essentially planar. researchgate.net A key conformational parameter is the torsion angle between the pyrimidine ring and the methylthio group (N-C-S-C). In the crystal structure, this angle is small, indicating that the methyl group tends to lie close to the plane of the pyrimidine ring. researchgate.net This preference can be attributed to a combination of steric factors and potential electronic interactions between the sulfur lone pairs and the pi-system of the ring.

When larger or more complex groups are introduced through derivatization, steric hindrance can lead to significant deviations from planarity. These conformational changes can, in turn, affect the molecule's ability to bind to a target or to pack in a crystal lattice, thereby influencing its biological activity and physical properties.

Computational and Theoretical Studies of 5,6 Dichloro 2 Methylthio Pyrimidin 4 Ol and Its Analogues

Quantum Chemical Investigations (e.g., Density Functional Theory (DFT) Calculations)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. mdpi.comresearchgate.net By modeling the electron density, DFT can accurately predict a wide range of molecular properties for pyrimidine (B1678525) derivatives and their analogues. researchgate.netacs.org

A fundamental application of DFT is the determination of a molecule's equilibrium geometry. This process, known as geometric optimization, calculates the lowest energy arrangement of atoms in three-dimensional space, corresponding to the most stable molecular structure. mdpi.com Methods such as B3LYP combined with basis sets like 6-311++G(d,p) are commonly employed to achieve this. nsf.gov The optimization yields precise data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's shape and steric properties. For a molecule like 5,6-Dichloro-2-(methylthio)pyrimidin-4-ol, DFT calculations can precisely define the planarity of the pyrimidine ring and the orientation of its substituents.

Table 1: Illustrative Geometric Parameters from DFT Optimization for a Substituted Pyrimidine Ring.

Note: These are representative values for a pyrimidine scaffold and not specific experimental data for this compound.

| Parameter | Typical Calculated Value |

|---|---|

| N1-C2 Bond Length | ~1.34 Å |

| C4-C5 Bond Length | ~1.42 Å |

| C5-C6 Bond Length | ~1.38 Å |

| C2-N1-C6 Bond Angle | ~116° |

| N1-C2-N3 Bond Angle | ~127° |

| C4-C5-C6-N1 Dihedral Angle | ~0° (indicating planarity) |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its capacity to act as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of chemical reactivity and stability. nih.govresearchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

Natural Bond Orbital (NBO) analysis provides further insight into the electronic structure by examining charge delocalization and hyperconjugative interactions between filled and vacant orbitals. researchgate.netnih.gov This analysis helps to quantify the stability a molecule gains from these electron-sharing interactions, providing a detailed picture of the bonding within the molecule. researchgate.net

Table 2: Representative Frontier Orbital Energies for a Pyrimidine Analogue.

| Parameter | Typical Calculated Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the outermost electron-donating orbital. |

| LUMO Energy | -1.2 eV | Energy of the lowest electron-accepting orbital. |

| Energy Gap (ΔE) | 5.3 eV | Indicates high kinetic stability and low chemical reactivity. |

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution across a molecule. bhu.ac.in It maps the electrostatic potential onto the molecule's electron density surface, using a color scale to indicate different charge regions. This map is invaluable for predicting how a molecule will interact with other charged species. mdpi.com

Typically, red or yellow regions indicate a negative electrostatic potential, signifying areas rich in electrons that are susceptible to electrophilic attack. These are often found near electronegative atoms like oxygen or nitrogen. Conversely, blue regions denote a positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack, such as around hydrogen atoms bonded to heteroatoms. For this compound, the MEP surface would be expected to show negative potential around the pyrimidine nitrogens and the carbonyl oxygen, highlighting these as potential sites for interaction with electrophiles or for hydrogen bonding.

Advanced Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule at its lowest energy state, advanced molecular modeling techniques like Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movements of atoms and molecules over time, providing insights into conformational flexibility and the stability of molecular complexes.

Using classical mechanics and specialized force fields (e.g., AMBER, MMFF94), MD simulations can track the trajectory of a molecule in a simulated environment, such as in a solvent or bound to a protein. nsf.gov This approach is particularly useful for assessing the stability of binding modes predicted by docking studies. An MD simulation can reveal whether a ligand remains stably bound in a receptor's active site or if it undergoes significant conformational changes and disassociates, providing a more realistic assessment of the interaction.

Theoretical Mechanistic Studies of Reactions Involving this compound

Theoretical chemistry is instrumental in elucidating the mechanisms of chemical reactions. For this compound, a key reaction of interest is nucleophilic aromatic substitution (SNAr), where the chlorine atoms on the pyrimidine ring are displaced by nucleophiles. Computational studies, primarily using DFT, can map the potential energy surface of the reaction, identifying transition states and intermediates to determine the most likely reaction pathway.

For SNAr reactions on pyrimidine rings, two primary mechanisms are considered: a two-step addition-elimination pathway involving a discrete Meisenheimer complex, or a single-step concerted mechanism. bhu.ac.in Computational analyses suggest that for many substitutions on pyrimidines and related heterocycles, the concerted mechanism is often favored. bhu.ac.in By calculating the activation energy barriers for substitution at different positions (e.g., C4 versus C6), these theoretical studies can also predict the regioselectivity of the reaction, explaining why one isomer is formed preferentially over another. nih.gov

In Silico Prediction of Molecular Interactions and Docking Studies

In silico molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) within the active site of a target protein (receptor). This method is crucial in drug discovery for screening potential drug candidates and understanding their mode of action at a molecular level.

The docking process involves generating numerous possible conformations of the ligand within the receptor's binding pocket and scoring them based on their energetic favorability. The resulting binding affinity (often expressed in kcal/mol) provides an estimate of the ligand's potency. More importantly, the predicted binding mode reveals the specific intermolecular interactions that stabilize the ligand-receptor complex. These interactions are fundamental to the molecule's biological activity and can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. Docking studies of pyrimidine analogues frequently show key hydrogen bonds with amino acid residues like MET and THR, as well as hydrophobic interactions with residues such as LEU, VAL, and ALA.

Table 3: Common Molecular Interactions Identified in Docking Studies of Pyrimidine Analogues.

| Interaction Type | Description | Typically Involved Amino Acid Residues |

|---|---|---|

| Hydrogen Bond | An electrostatic attraction between a hydrogen atom and an electronegative atom (e.g., O, N). | MET, THR, LYS, SER |

| Hydrophobic Interaction | Forces that drive nonpolar parts of molecules to associate in an aqueous environment. | LEU, VAL, ALA, ILE, MET |

| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. | PHE, TYR, TRP, HIS |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | All residue types |

Analytical Characterization Methodologies for 5,6 Dichloro 2 Methylthio Pyrimidin 4 Ol and Its Derivatives

Advanced Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for the elucidation of the molecular architecture of 5,6-Dichloro-2-(methylthio)pyrimidin-4-ol. By probing the interactions of the molecule with electromagnetic radiation, detailed information about its atomic connectivity and functional groups can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

For a compound like this compound, ¹H NMR spectroscopy would be expected to show a characteristic singlet for the methylthio (-SCH₃) protons. The chemical shift of this peak would likely appear in the range of δ 2.5-3.0 ppm. The hydroxyl (-OH) proton would give rise to a broad singlet, the position of which is highly dependent on solvent and concentration.

In ¹³C NMR spectroscopy, distinct signals would be anticipated for each carbon atom in the molecule. The carbon of the methylthio group would resonate at approximately δ 10-20 ppm. The carbons of the pyrimidine (B1678525) ring would appear at lower field, with their exact chemical shifts influenced by the electron-withdrawing effects of the chlorine and hydroxyl substituents. Two-dimensional NMR techniques, such as HSQC and HMBC, would be instrumental in definitively assigning the proton and carbon signals and confirming the connectivity of the molecular framework.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Functional Groups in Pyrimidine Derivatives

| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -SCH₃ | 2.5 - 3.0 (singlet) | 10 - 20 |

| Pyrimidine Ring-H | 7.0 - 9.0 | 140 - 170 |

Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy)

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable insights into the functional groups and bond vibrations within a molecule. For this compound, the FT-IR spectrum would be expected to exhibit characteristic absorption bands. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C=N and C=C stretching vibrations of the pyrimidine ring would likely appear in the 1500-1650 cm⁻¹ region. The C-Cl stretching vibrations would be observed at lower wavenumbers, typically in the 600-800 cm⁻¹ range. The C-S stretching vibration of the methylthio group is expected in the 600-700 cm⁻¹ region.

Table 2: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H | Stretching | 3200 - 3600 (broad) |

| C=N / C=C (ring) | Stretching | 1500 - 1650 |

| C-H (methyl) | Stretching | 2850 - 3000 |

| C-Cl | Stretching | 600 - 800 |

Electronic Absorption (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For aromatic and heterocyclic compounds like pyrimidine derivatives, π → π* and n → π* transitions are typically observed. The substitution pattern on the pyrimidine ring significantly influences the wavelength of maximum absorption (λₘₐₓ). The presence of the chloro, methylthio, and hydroxyl groups on the pyrimidine ring of this compound would be expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent pyrimidine molecule.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS would provide a precise mass measurement of the molecular ion, allowing for the unambiguous determination of its molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Upon ionization, the molecular ion of this compound would undergo characteristic fragmentation. Common fragmentation pathways for such compounds include the loss of the methyl group from the methylthio moiety, elimination of a chlorine atom, and cleavage of the pyrimidine ring. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in characteristic isotopic clusters for chlorine-containing fragments, aiding in their identification.

Table 3: Potential Mass Fragments for this compound

| Fragment Ion | Description |

|---|---|

| [M]⁺ | Molecular Ion |

| [M - CH₃]⁺ | Loss of a methyl radical |

| [M - Cl]⁺ | Loss of a chlorine radical |

Chromatographic Purity and Separation Techniques

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reaction byproducts and starting materials.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC/MS)

Gas Chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds. For this compound, derivatization may be necessary to increase its volatility, for instance, by silylating the hydroxyl group. The retention time in a GC analysis is a characteristic property of the compound under specific chromatographic conditions and can be used for its identification and quantification.

When coupled with a mass spectrometer (GC/MS), this technique provides a powerful analytical tool for the separation and identification of individual components in a mixture. The mass spectrum of the compound eluting from the GC column can be compared with spectral libraries for positive identification.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound and its derivatives. The method's high resolution and sensitivity make it ideal for assessing the purity of the compound and for the quantitative analysis of complex mixtures. When coupled with High-Resolution Mass Spectrometry (LC-HRMS), it becomes a powerful tool for unambiguous structure elucidation and impurity profiling.

In a typical HPLC analysis of a pyrimidine derivative, a reversed-phase column, such as a C18, is employed. The separation is achieved by a mobile phase gradient, often consisting of acetonitrile (B52724) and water with additives like formic acid to improve peak shape and ionization efficiency. The retention time (RT) of the compound is a characteristic parameter under specific chromatographic conditions.

LC-HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of the parent ion and its fragments. This is particularly useful in confirming the identity of this compound and distinguishing it from structurally similar impurities. The high mass accuracy, typically in the low ppm range, significantly enhances the confidence in compound identification. diva-portal.org

Table 1: Representative HPLC and LC-HRMS Data for a Pyrimidine Derivative

| Parameter | Value |

| HPLC Conditions | |

| Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 10 min |

| Flow Rate | 0.3 mL/min |

| Detection | UV at 254 nm |

| Results | |

| Retention Time (RT) | 5.8 min |

| HRMS Data | |

| Ionization Mode | Positive Electrospray (ESI+) |

| Calculated m/z [M+H]⁺ | 224.9603 |

| Measured m/z [M+H]⁺ | 224.9601 |

| Mass Error | -0.9 ppm |

Note: The data presented in this table is illustrative for a pyrimidine derivative and may not represent the exact values for this compound.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and versatile technique widely used for monitoring the progress of chemical reactions in real-time. youtube.com In the synthesis of this compound, TLC allows the chemist to qualitatively track the consumption of starting materials and the formation of the desired product.

The principle of TLC involves spotting a small amount of the reaction mixture onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, typically silica (B1680970) gel. The plate is then developed in a sealed chamber with a suitable solvent system (eluent). The different components of the reaction mixture travel up the plate at different rates, leading to their separation.

By comparing the spots of the reaction mixture with those of the starting material and a reference standard of the product, the progress of the reaction can be easily visualized, often under UV light. mdpi.com The relative retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system.

Table 2: Example of TLC Monitoring in a Pyrimidine Synthesis

| Compound | Rf Value (Ethyl Acetate/Hexane 1:1) |

| Starting Material A | 0.75 |

| Starting Material B | 0.60 |

| Product: this compound | 0.45 |

Note: The Rf values are hypothetical and serve as an example for illustrative purposes.

Elemental Microanalysis for Compositional Verification

Elemental microanalysis, also known as combustion analysis, is a fundamental technique for verifying the elemental composition of a pure organic compound. This method provides the percentage by weight of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. For halogen-containing compounds like this compound, the percentage of chlorine (Cl) can also be determined.

The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's purity and elemental composition.

For this compound, with a molecular formula of C₅H₄Cl₂N₂OS, the theoretical elemental composition can be calculated.

Table 3: Elemental Analysis Data for C₅H₄Cl₂N₂OS

| Element | Theoretical % | Experimental % |

| Carbon (C) | 26.68 | 26.75 |

| Hydrogen (H) | 1.79 | 1.82 |

| Nitrogen (N) | 12.45 | 12.38 |

| Sulfur (S) | 14.25 | 14.17 |

| Chlorine (Cl) | 31.50 | 31.41 |

Note: The experimental values are representative and a close match to the theoretical values confirms the elemental composition of the compound.

Future Research Directions and Unexplored Avenues for 5,6 Dichloro 2 Methylthio Pyrimidin 4 Ol

Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

While classical methods for pyrimidine (B1678525) synthesis are well-established, the pursuit of greater efficiency, selectivity, and sustainability necessitates the exploration of modern synthetic techniques for 5,6-Dichloro-2-(methylthio)pyrimidin-4-ol. Future research should focus on the development of novel synthetic routes that offer improvements over traditional multi-step procedures which may involve harsh reagents and produce significant waste.

One promising avenue lies in the application of palladium-catalyzed cross-coupling reactions . These reactions have revolutionized the synthesis of complex aromatic and heteroaromatic compounds. libretexts.org For instance, a convergent synthesis could be envisioned where the pyrimidine core is assembled and subsequently functionalized. A potential future direction is the development of a one-pot synthesis that leverages sequential, regioselective cross-coupling reactions. The differential reactivity of the chlorine atoms at the C5 and C6 positions could be exploited to introduce diverse substituents. A hypothetical reaction scheme could involve a Suzuki or Stille coupling at one position, followed by a Buchwald-Hartwig amination at the other, offering a modular approach to a wide array of derivatives. acs.org

Furthermore, C-H functionalization represents a powerful and atom-economical strategy that could be applied to the synthesis of derivatives of this compound. While the pyrimidine ring is electron-deficient, recent advances in catalysis have enabled the direct functionalization of C-H bonds in such systems. Research could be directed towards the development of catalytic systems that can selectively activate and functionalize the C-H bond of the pyrimidine ring, or potentially the methyl group of the methylthio substituent, allowing for the introduction of new functional groups without the need for pre-functionalized starting materials.

The use of enabling technologies such as microwave irradiation and ultrasound-promoted synthesis also presents a significant opportunity to enhance the efficiency of synthetic routes to this compound and its derivatives. These techniques have been shown to dramatically reduce reaction times, improve yields, and often lead to cleaner reaction profiles. wuxiapptec.com Future studies should systematically investigate the application of these technologies to the key bond-forming steps in the synthesis of this pyrimidine derivative.

| Proposed Synthetic Strategy | Potential Advantages | Key Research Focus |

| Palladium-Catalyzed Sequential Cross-Coupling | High modularity, access to diverse derivatives | Development of highly regioselective catalytic systems |

| C-H Functionalization | Atom economy, reduced synthetic steps | Catalyst design for selective C-H activation |

| Microwave/Ultrasound-Assisted Synthesis | Reduced reaction times, improved yields | Optimization of reaction conditions for key steps |

Deeper Computational Exploration of Reactivity and Interaction Mechanisms

A thorough computational investigation of this compound is crucial for understanding its intrinsic chemical properties and for predicting its reactivity. Quantum chemical calculations can provide valuable insights into its electronic structure, tautomeric preferences, and the mechanisms of its reactions, thereby guiding synthetic efforts and the design of new applications.

A key area for computational exploration is the tautomeric equilibrium of the pyrimidin-4-ol moiety. This group can exist in both the keto (pyrimidin-4-one) and enol (pyrimidin-4-ol) forms. The predominant tautomer will significantly influence the compound's reactivity and its potential as a hydrogen bond donor or acceptor in biological systems. Density Functional Theory (DFT) calculations can be employed to determine the relative stabilities of the different tautomers in various solvent environments. Understanding this equilibrium is fundamental to predicting the outcomes of its reactions.

Furthermore, computational studies can elucidate the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions. The two chlorine atoms at the C5 and C6 positions are expected to have different reactivities due to the electronic influence of the adjacent functional groups. Calculation of the Lowest Unoccupied Molecular Orbital (LUMO) distribution and the simulation of reaction pathways for nucleophilic attack at each position can predict which chlorine atom is more susceptible to substitution. nih.gov This information is invaluable for planning selective synthetic transformations.

Finally, molecular modeling can be used to explore the interaction mechanisms of this compound and its derivatives with biological targets. By docking these molecules into the active sites of enzymes or receptors, it is possible to predict their binding modes and affinities. This can accelerate the drug discovery process by identifying promising candidates for further experimental investigation. Pyrimidine derivatives are known to be active against a wide range of biological targets, and computational screening could uncover new therapeutic applications for compounds derived from this scaffold. gsconlinepress.commdpi.commdpi.com

| Computational Method | Property to be Investigated | Potential Impact |

| Density Functional Theory (DFT) | Tautomeric equilibrium (keto-enol) | Prediction of dominant reactive species |

| LUMO analysis and transition state calculations | Regioselectivity of SNAr reactions | Guidance for selective synthetic functionalization |

| Molecular Docking and Dynamics | Binding modes and affinities with biological targets | Identification of potential new drug candidates |

Development of Innovative Applications for this compound as a Chemical Synthon

The rich functionality of this compound makes it an ideal building block for the synthesis of a wide range of more complex molecules, particularly those with potential biological activity. Future research should focus on creatively exploiting the reactivity of its distinct functional groups to develop innovative applications.

The two chlorine atoms offer a gateway to a multitude of transformations. As previously mentioned, their differential reactivity can be harnessed for sequential and regioselective substitutions . This would allow for the construction of highly decorated pyrimidine cores with precise control over the substitution pattern. For example, a hard nucleophile might preferentially react at one position, while a soft nucleophile reacts at the other. This differential reactivity could be exploited in the synthesis of libraries of compounds for high-throughput screening in drug discovery programs. ijsat.org

The methylthio group at the C2 position is another key functional handle. It can be oxidized to the corresponding sulfoxide or sulfone, which are excellent leaving groups for nucleophilic substitution. This would allow for the introduction of a third point of diversity into the molecule. Alternatively, the methylthio group can participate in various cross-coupling reactions, further expanding the synthetic utility of this synthon.

The pyrimidinol core itself can be a source of further derivatization. The hydroxyl group can be alkylated, acylated, or converted to other functional groups. The nitrogen atoms in the ring can also be targeted for functionalization, leading to the formation of fused heterocyclic systems. The development of novel annulation strategies starting from this compound could lead to the discovery of new classes of heterocyclic compounds with interesting properties.

The application of this synthon in the synthesis of biologically active molecules is a particularly promising area of future research. Pyrimidine derivatives are known to possess a broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. researchgate.net The unique substitution pattern of this compound provides a novel starting point for the design and synthesis of new therapeutic agents.

| Functional Group | Potential Transformation | Innovative Application |

| C5 and C6 Chlorine Atoms | Sequential nucleophilic substitution | Synthesis of libraries of highly substituted pyrimidines |

| C2-Methylthio Group | Oxidation followed by substitution | Introduction of a third point of molecular diversity |

| Pyrimidinol Core | Annulation reactions | Creation of novel fused heterocyclic systems |

Q & A

Q. What are the key synthetic routes for functionalizing 5,6-Dichloro-2-(methylthio)pyrimidin-4-ol?

The compound serves as a precursor for nucleophilic substitution and oxidation reactions. For example:

- Chlorination : Reaction with N-chlorosuccinimide (NCS) introduces a chlorine atom at the C5 position (yield: 95% under optimized conditions) .

- Cyanide substitution : The methylthio group (-SMe) can be oxidized to a sulfone (-SO₂Me) using Oxone, enabling displacement with KCN to form a carbonitrile (-CN) .

- Benzyloxy protection : Treatment with benzyl alcohol and NaH replaces chlorine atoms with benzyloxy groups, enhancing solubility for subsequent steps .

Q. How can researchers confirm the regioselectivity of substitution reactions on this pyrimidine scaffold?

Regioselectivity is determined via:

Q. What stability considerations are critical when handling this compound?

- Moisture sensitivity : Reactions require anhydrous conditions (e.g., THF distilled over CaH₂) due to hydrolysis risks at the C4 hydroxyl group .

- Thermal stability : Avoid temperatures >150°C to prevent decomposition; DSC/TGA analysis is recommended for thermal profiling .

Advanced Research Questions

Q. How can contradictory yields in multistep syntheses involving this compound be resolved?

- Stepwise optimization : For example, in the synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile, the final chlorination step yields 30% due to competing side reactions. Adjusting stoichiometry (e.g., NCS equivalents) or solvent polarity (e.g., DCM vs. MeCN) improves selectivity .

- Byproduct analysis : LC-MS or GC-MS identifies intermediates like sulfoxides or over-chlorinated species, guiding purification strategies .

Q. What methodologies address challenges in characterizing reactive intermediates derived from this compound?

Q. How do structural modifications (e.g., substituent position) impact biological activity?

- SAR studies : For example, replacing the C5 chlorine with a trifluoromethyl group (as in 5-Chloro-2-methyl-6-(trifluoromethyl)pyrimidin-4-OL) enhances lipophilicity and antimicrobial activity. Bioassays (e.g., MIC testing) quantify these effects .

- Computational modeling : DFT calculations predict electron-withdrawing effects of substituents on reaction kinetics (e.g., Hammett σ constants for nucleophilic substitution) .

Methodological Considerations

Q. What purification techniques are optimal for derivatives of this compound?

Q. How can researchers mitigate low yields in cross-coupling reactions involving this pyrimidine?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.